

# Z-360 (Nastorazepide): A Technical Overview of its Therapeutic Potential in Oncology

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Z-360**, also known as Nastorazepide, is a selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a target implicated in the proliferation and survival of various cancer cells, most notably pancreatic adenocarcinoma. This technical guide provides a comprehensive overview of the current understanding of **Z-360**, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.

## Introduction

Gastrin and its receptor, the cholecystokinin-2 (CCK-2) receptor, play a significant role in the pathophysiology of certain cancers, particularly those of the gastrointestinal tract.[1] Activation of the CCK-2 receptor by gastrin can promote tumor growth, angiogenesis, and inhibit apoptosis. **Z-360** (Nastorazepide) is a 1,5-benzodiazepine derivative specifically designed to antagonize this interaction, thereby offering a targeted therapeutic strategy.[2][3] Preclinical and clinical investigations have primarily focused on its application in pancreatic cancer, often in combination with standard-of-care chemotherapy.



### **Mechanism of Action**

**Z-360** exerts its therapeutic effect by selectively binding to the CCK-2 receptor, preventing its activation by the endogenous ligand, gastrin.[2] This blockade disrupts downstream signaling cascades that contribute to cancer progression. Key molecular events inhibited by **Z-360** include:

- Inhibition of Gastrin-Induced Proliferation: By blocking the CCK-2 receptor, Z-360 directly inhibits the proliferative signals initiated by gastrin in cancer cells expressing this receptor.[1]
- Downregulation of Pro-survival and Angiogenic Factors: Z-360 has been shown to suppress
  the expression and activity of several key proteins involved in tumor survival and
  angiogenesis, including Akt, vascular endothelial growth factor (VEGF), and hypoxiainducible factor-1alpha (HIF-1α).[4]
- Modulation of the Tumor Microenvironment: The antagonist can inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β) within the tumor microenvironment.[4]
- Pain Relief: In preclinical models of cancer-induced pain, Z-360 has demonstrated analgesic effects by preventing the upregulation of ephrin B1 and the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord.[4]

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies of **Z-360**.

Table 1: Preclinical Activity of **Z-360** 



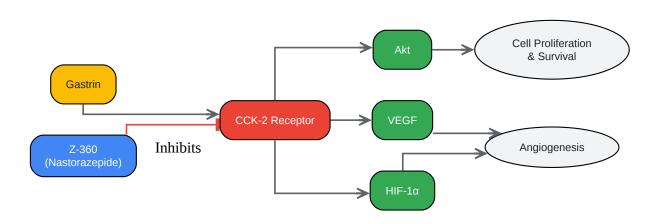
Parameter	Value	Species/System	Reference
Receptor Binding			
Ki for human CCK-2 receptor	0.47 nM	Human	[1][4]
Selectivity for CCK-2R vs. CCK-1R	672-fold	Human	[3]
In Vivo Efficacy (Pancreatic Cancer Xenograft Models)			
Tumor Growth Inhibition (MiaPaCa2 cells)	41.7% (at 100 mg/kg)	Mice	[1]
Tumor Growth Inhibition (PANC-1 cells, with gemcitabine)	27.1% (vs. gemcitabine alone)	Mice	[1]
Increased Median Survival (PANC-1 orthotopic model)	57 days (combo) vs. 49 days (vehicle)	Mice	[1]
Pain Model			
Dosage for anti- allodynic effect	30-300 mg/kg (p.o.)	Mice	[4]

Table 2: Clinical Trial Data for **Z-360** in Advanced Pancreatic Cancer



Study Phase	Treatment Arms	Key Findings	Reference
Phase Ib/IIa	Z-360 (120 mg or 240 mg) + Gemcitabine vs. Placebo + Gemcitabine	Stable Disease: 62.5% (120 mg), 25% (240 mg), 60% (placebo). Improved pain reported in Z-360 arms. Safe and well- tolerated.	[5]
Phase II	Z-360 (60, 120, or 240 mg) + Gemcitabine vs. Placebo + Gemcitabine	Median Overall Survival: 8.5 months (60 mg Z-360) vs. 7.2 months (placebo). 19% reduction in risk of death in the 60 mg arm (not statistically significant). Well- tolerated.	[6]

# Signaling Pathways and Experimental Workflows Z-360 Signaling Pathway in Cancer Cells



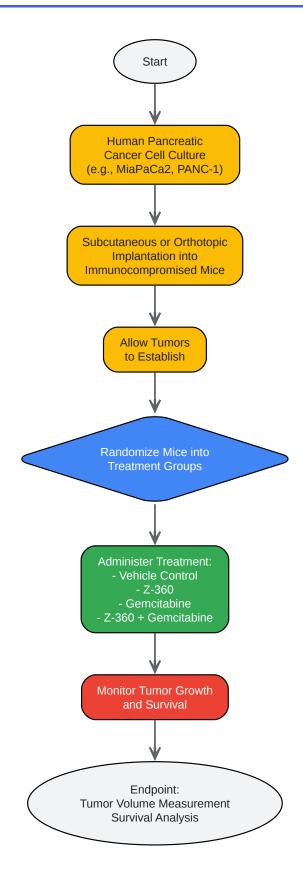
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Caption: **Z-360** competitively antagonizes the CCK-2 receptor, inhibiting downstream prosurvival and angiogenic signaling.

# **Preclinical Xenograft Study Workflow**



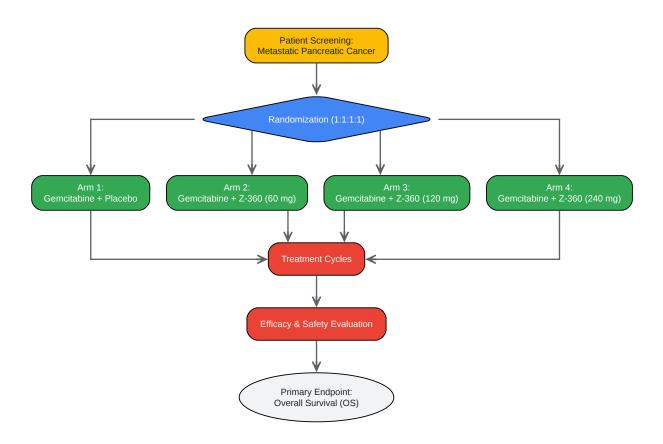


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Caption: A typical workflow for evaluating the in vivo efficacy of **Z-360** in pancreatic cancer xenograft models.

# **Clinical Trial Design (Phase II)**



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Caption: The randomized, placebo-controlled design of the Phase II clinical trial for **Z-360** in metastatic pancreatic cancer.

# **Experimental Protocols**



## In Vitro Receptor Binding Assay

- Objective: To determine the binding affinity (Ki) of **Z-360** for the human CCK-2 receptor.
- Methodology:
  - Membrane preparations from cells engineered to express the human CCK-2 receptor are used.
  - A radiolabeled ligand, such as [3H]CCK-8, is incubated with the membrane preparations in the presence of varying concentrations of **Z-360**.
  - The reaction is allowed to reach equilibrium.
  - Bound and free radioligand are separated by rapid filtration.
  - The amount of bound radioactivity is quantified using liquid scintillation counting.
  - The Ki value is calculated from the IC50 value (the concentration of **Z-360** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

## In Vivo Pancreatic Cancer Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of Z-360, alone and in combination with gemcitabine.
- Methodology:
  - Human pancreatic cancer cells (e.g., PANC-1) are cultured and harvested.
  - A specific number of cells are injected subcutaneously or orthotopically into the pancreas of immunocompromised mice (e.g., nude mice).
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into different treatment groups: vehicle control, **Z-360** alone, gemcitabine alone, and **Z-360** plus gemcitabine.



- Z-360 is typically administered orally (p.o.) daily, while gemcitabine is administered
  intraperitoneally according to a standard dosing schedule.
- Tumor volume is measured regularly using calipers.
- For orthotopic models, survival is the primary endpoint.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).[1]

#### Phase Ib/IIa Clinical Trial Protocol

- Objective: To assess the safety, tolerability, and preliminary efficacy of **Z-360** in combination with gemcitabine in patients with advanced pancreatic cancer.
- Methodology:
  - Eligible patients with previously untreated advanced pancreatic cancer are enrolled.
  - Patients are randomized to receive either **Z-360** (at different dose levels, e.g., 120 mg or 240 mg) or a placebo.
  - Z-360 or placebo is administered orally twice daily.
  - Standard-dose gemcitabine (1000 mg/m²) is administered intravenously.
  - Pharmacokinetic profiles of both **Z-360** and gemcitabine are assessed alone and in combination.
  - Safety is monitored through the recording of adverse events.
  - Efficacy is evaluated based on tumor response (e.g., stable disease) and quality of life assessments, including pain levels.[5]

### **Conclusion and Future Directions**

**Z-360** (Nastorazepide) has demonstrated a clear mechanism of action as a potent and selective CCK-2 receptor antagonist with promising preclinical activity in pancreatic cancer



models. Early-phase clinical trials have established its safety and tolerability in combination with gemcitabine and have suggested a potential, albeit not yet statistically significant, survival benefit at specific doses. The observed improvement in pain management also warrants further investigation.

Future research should focus on identifying patient populations most likely to benefit from **Z-360** therapy, potentially through the use of biomarkers related to CCK-2 receptor expression or gastrin levels. Further clinical trials, possibly in combination with newer therapeutic regimens for pancreatic cancer, are necessary to definitively establish the clinical utility of **Z-360** in this and potentially other CCK-2 receptor-expressing malignancies.

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